Superior Anticancer Potency in Hematological and Solid Tumor Models
In a direct head-to-head comparison on human chronic myeloid leukemia K562 cells, Dihydrotanshinone I demonstrated significantly higher cytotoxic potency than Tanshinone I, Tanshinone IIA, and Cryptotanshinone at all time points measured [1]. After 48 hours, its IC50 was 1.36 μmol/L, compared to 4.70 μmol/L for Tanshinone I, 5.67 μmol/L for Tanshinone IIA, and 22.72 μmol/L for Cryptotanshinone [1]. This trend was consistent in another study on human lung adenocarcinoma SPC-A-1 cells, where Dihydrotanshinone I was again the most potent (48h IC50: 1.80 μg/mL), followed by Tanshinone I (4.04 μg/mL), Tanshinone IIA (8.12 μg/mL), and Cryptotanshinone (8.71 μg/mL) [2]. The consistent superiority of Dihydrotanshinone I across multiple cancer cell lines underscores its enhanced cytotoxic potential relative to its in-class counterparts, making it a preferred tool for investigating potent anti-proliferative mechanisms.
| Evidence Dimension | Cytotoxicity (IC50 at 48h) |
|---|---|
| Target Compound Data | 1.36 μmol/L (K562); 1.80 μg/mL (SPC-A-1) |
| Comparator Or Baseline | Tanshinone I (4.70 μmol/L; 4.04 μg/mL), Tanshinone IIA (5.67 μmol/L; 8.12 μg/mL), Cryptotanshinone (22.72 μmol/L; 8.71 μg/mL) |
| Quantified Difference | >3.5x more potent than Tanshinone I and >16x more potent than Cryptotanshinone in K562 cells. |
| Conditions | Modified MTT assay on K562 (CML) and SPC-A-1 (lung adenocarcinoma) cell lines. |
Why This Matters
The magnitude of potency difference provides a strong quantitative justification for selecting Dihydrotanshinone I over its analogs for anti-cancer research where maximal initial activity is desired.
- [1] Li, H., et al. (2012). Growth-inhibitory and apoptosis-inducing effects of tanshinones on hematological malignancy cells and their structure-activity relationship. Anticancer Drugs, 23(8):846-55. View Source
- [2] Growth Inhibition of Tanshinones on SPC-A-1 Cell Line and their Structure-activity Relationship. (2011). View Source
